Researchers developing kinase inhibitors face risks from isomeric mixtures that compromise regioselectivity and final API purity. This isomerically pure 6-chloro-4-methylpyridazin-3-amine (CAS 64068-00-4) eliminates that uncertainty:
Reliable solid form with favorable cost-reactivity profile for process scale-up.
6-Chloro-4-methylpyridazin-3-amine is a functionalized heterocyclic compound featuring a pyridazine core. Its structure is defined by a reactive chlorine atom at the C6 position, which serves as an effective leaving group for nucleophilic substitution and cross-coupling reactions, a nucleophilic amino group at the C3 position, and a methyl group at the C4 position. [3, 6] This specific arrangement of functional groups makes it a critical intermediate in the synthesis of complex, biologically active molecules, particularly in the development of kinase inhibitors and other pharmaceutical agents where precise structural control is required. [3, 7]
Substituting this compound is often inefficient and introduces significant process risks. Using the unmethylated analog, 6-chloropyridazin-3-amine, fails to replicate the specific steric and electronic environment created by the C4-methyl group, which is frequently essential for directing the regioselectivity of subsequent reactions and achieving the desired biological activity profile in the final molecule. [3] Furthermore, common synthesis routes for this compound from 3,6-dichloro-4-methylpyridazine can yield an inseparable 1:1 mixture of the target 4-methyl isomer and the 5-methyl isomer. [3] Procuring a non-isomerically pure mixture necessitates either a complex separation step or acceptance of downstream impurities, compromising yield, reproducibility, and the final product's purity.
A common synthetic route to methyl-chloropyridazinamines involves the amination of 3,6-dichloro-4-methylpyridazine. This reaction is documented to produce a mixture of the desired 3-amino-4-methyl-6-chloropyridazine and its structural isomer, 3-amino-5-methyl-6-chloropyridazine, in a 1:1 ratio. Procuring this specific, isomerically pure compound (CAS 64068-00-4) bypasses the need for challenging downstream separation, ensuring that 100% of the material contributes to the desired reaction pathway.
| Evidence Dimension | Isomeric Purity |
| Target Compound Data | Isomerically pure 6-Chloro-4-methylpyridazin-3-amine (>97%) |
| Comparator Or Baseline | Crude synthesis product: 1:1 mixture of 4-methyl and 5-methyl isomers |
| Quantified Difference | Avoids 50% isomeric impurity present in unpurified synthesis product. |
| Conditions | Amination of 3,6-dichloro-4-methylpyridazine with ammonia in ethanol at 120°C. |
This guarantees batch-to-batch reproducibility and prevents the formation of isomeric side-products that are often difficult and costly to remove during scale-up.
In the synthesis of complex molecules such as the Spinal Muscular Atrophy drug Risdiplam, the precise positioning of the methyl group at the C4 position is non-negotiable. This group exerts steric and electronic effects that influence the conformation and reactivity of the pyridazine ring, guiding subsequent chemical transformations to the correct position. The unmethylated analog, 6-chloropyridazin-3-amine, lacks this control element, which can lead to undesired side reactions, lower yields of the target molecule, or the formation of biologically inactive or off-target isomers. The selection of the 4-methyl isomer is a deliberate design choice to ensure the final active pharmaceutical ingredient has the correct three-dimensional structure for its biological target.
| Evidence Dimension | Regiochemical Control |
| Target Compound Data | Methyl group at C4 position directs substitution and influences final molecular conformation. |
| Comparator Or Baseline | 6-chloropyridazin-3-amine (unmethylated analog) |
| Quantified Difference | Qualitative but critical difference in steric/electronic directing effects. |
| Conditions | Multi-step synthesis of complex, biologically active heterocyclic systems. |
For advanced pharmaceutical synthesis, using this specific isomer is crucial for achieving the required structure-activity relationship and avoiding costly failures late in the development cycle.
The C6-chloro substituent provides a practical balance of reactivity and stability for industrial applications. Compared to its bromo-analog, the chloro-compound is generally more stable and cost-effective, which are key considerations for large-scale procurement. While bromo-arenes can be more reactive in traditional cross-coupling reactions, modern catalytic systems (e.g., using advanced phosphine ligands) demonstrate high efficiency for the activation of more economical chloro-arenes. [1] This makes 6-Chloro-4-methylpyridazin-3-amine a robust and economically viable choice for scalable syntheses that utilize reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
| Evidence Dimension | Precursor Profile for Scale-up |
| Target Compound Data | Ar-Cl: High stability, lower cost, compatible with modern catalysts. |
| Comparator Or Baseline | Hypothetical 6-Bromo-4-methylpyridazin-3-amine (Ar-Br) |
| Quantified Difference | Ar-Cl compounds are often significantly less expensive per mole than Ar-Br analogs, offering substantial cost savings in large-scale campaigns. |
| Conditions | Industrial-scale palladium-catalyzed cross-coupling reactions. |
Choosing this chloro-derivative over a bromo-analog can significantly reduce precursor costs and improve process safety without compromising reaction efficiency in a well-developed process.
This compound is the right choice when developing kinase inhibitors where substitution patterns on the core heterocycle are critical for target potency and selectivity. The defined positions of the methyl, amino, and chloro groups allow for controlled, stepwise elaboration to build complex molecules where isomeric purity directly translates to pharmacological performance.
Ideal for multi-kilogram production campaigns where starting material cost, stability, and process reproducibility are paramount. Its status as an isomerically pure solid with a favorable cost-reactivity profile makes it a superior choice over using crude isomeric mixtures or more expensive bromo-analogs in scalable manufacturing workflows.
This compound is a documented precursor for the synthesis of Risdiplam, a treatment for spinal muscular atrophy. This specific application validates its utility and suitability for complex, high-value API synthesis where starting material identity and purity are subject to stringent quality control.